N-(3-chloro-4-fluorophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide
Description
N-(3-chloro-4-fluorophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide is a complex organic compound with a unique structure that includes a cyclopenta[b][1,2]oxazolo[4,5-e]pyridine core
Properties
Molecular Formula |
C17H13ClFN3O2 |
|---|---|
Molecular Weight |
345.8 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-6-methyl-4-oxa-2,5-diazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxamide |
InChI |
InChI=1S/C17H13ClFN3O2/c1-8-14-15(10-3-2-4-13(10)21-17(14)24-22-8)16(23)20-9-5-6-12(19)11(18)7-9/h5-7H,2-4H2,1H3,(H,20,23) |
InChI Key |
RHHHPALWXVOKRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=NC3=C(CCC3)C(=C12)C(=O)NC4=CC(=C(C=C4)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include halogenating agents, coupling reagents, and protecting groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole derivatives, such as:
Aleglitazar: An antidiabetic agent.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
Uniqueness
N-(3-chloro-4-fluorophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for a range of chemical modifications, making it a versatile compound for research and development .
Biological Activity
N-(3-chloro-4-fluorophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide is an organic compound that has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized with the following details:
| Property | Details |
|---|---|
| Molecular Formula | C18H15ClFN5O |
| Molecular Weight | 403.9 g/mol |
| IUPAC Name | This compound |
| InChI Key | BAVSINZPIOWYTP-UHFFFAOYSA-N |
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives of pyridine and oxazole have shown efficacy against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for tumor growth and proliferation.
Case Study:
A study investigating the effects of related compounds on human pancreatic cancer cells demonstrated that these compounds could inhibit cell proliferation significantly. The IC50 values for these compounds ranged from 0.1 to 0.5 µM, indicating potent activity against cancer cells .
Enzyme Inhibition
The compound is hypothesized to interact with several biological targets, including:
- Enzymes: It may inhibit enzymes involved in metabolic pathways.
- Receptors: The compound could modulate receptor activity, affecting cellular signaling.
For example, research on similar compounds has shown that they can act as inhibitors of monoamine oxidase (MAO) and cholinesterase (ChE), which are crucial in neurodegenerative diseases .
The proposed mechanisms through which this compound exerts its biological effects include:
- Binding to Enzymes: The compound may bind to active sites of enzymes, inhibiting their function.
- Modulating Receptor Activity: It could alter the activity of receptors involved in signaling pathways related to cell growth and survival.
- Disruption of Cellular Processes: The compound might interfere with processes such as DNA replication and protein synthesis.
Research Findings
A comprehensive review of literature reveals that compounds structurally related to this compound have been shown to exhibit:
- Antitumor Activity: Many derivatives have been tested against various cancer types with promising results.
- Neuroprotective Effects: Some studies suggest potential benefits in neurodegenerative conditions due to their ability to inhibit MAO and ChE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
